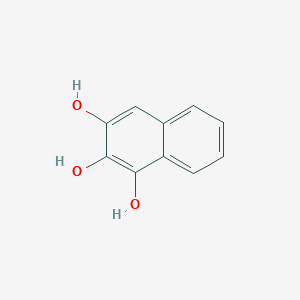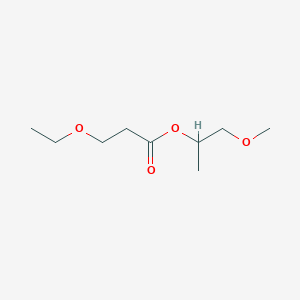
N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a dimethylphenyl group attached to a dimethyldodecanamide moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide typically involves the acylation of 2,6-dimethylaniline with an appropriate acyl chloride. The reaction is carried out in the presence of a base, such as sodium acetate, in a suitable solvent like acetic acid . The reaction conditions often require heating to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide involves its interaction with specific molecular targets. For instance, in the context of local anesthetics, the compound stabilizes neuronal membranes by inhibiting ionic fluxes, thereby preventing the initiation and conduction of nerve impulses . This action results in the numbing effect observed in local anesthesia.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lidocaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.
Bupivacaine: Known for its longer duration of action compared to lidocaine.
Mepivacaine: Similar to lidocaine but with a slightly different chemical structure.
Uniqueness
N-(2,6-Dimethylphenyl)-2,2-dimethyldodecanamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
Propriétés
Numéro CAS |
114289-39-3 |
|---|---|
Formule moléculaire |
C22H37NO |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-2,2-dimethyldodecanamide |
InChI |
InChI=1S/C22H37NO/c1-6-7-8-9-10-11-12-13-17-22(4,5)21(24)23-20-18(2)15-14-16-19(20)3/h14-16H,6-13,17H2,1-5H3,(H,23,24) |
Clé InChI |
HVJRZYYYBUJSGK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)(C)C(=O)NC1=C(C=CC=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)

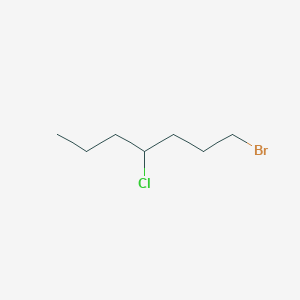
![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)
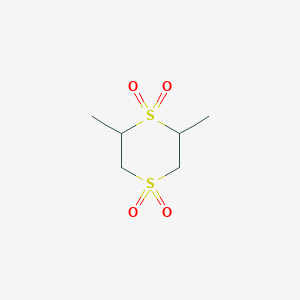

![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
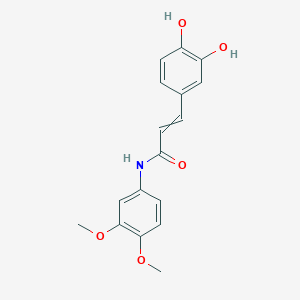
![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)
